molecular formula C10H16N4 B2956116 2-(4-Methylpiperazin-1-yl)pyridin-4-amine CAS No. 876343-33-8

2-(4-Methylpiperazin-1-yl)pyridin-4-amine

Cat. No.: B2956116
CAS No.: 876343-33-8
M. Wt: 192.266
InChI Key: WZODRKCBBZZALX-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS: 876343-33-8) is a heterocyclic compound with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . It features a pyridine ring substituted with an amino group at position 4 and a 4-methylpiperazine moiety at position 2. This compound is primarily utilized as a biochemical reagent in pharmaceutical research, particularly in the synthesis of kinase inhibitors and antiparasitic agents. Its structural flexibility and ability to participate in hydrogen bonding (1 donor, 4 acceptors) make it a versatile intermediate in drug design .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODRKCBBZZALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-33-8
Record name 2-(4-methylpiperazin-1-yl)pyridin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)pyridin-4-amine has applications in pharmaceutical development, biochemical research, agrochemical formulations, material science, and diagnostic tools . It is also used for pharmaceutical testing .

Pharmaceutical Development
this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders . Additionally, it has been used in the creation of inhibitors of PKB (protein kinase B), which has potential as an antitumor agent .

Biochemical Research
This compound is used in studies investigating receptor interactions, helping researchers understand drug mechanisms and improve therapeutic efficacy . One study utilized a series of analogous compounds to study M3 muscarinic acetylcholine receptors (mAChR), which play a key role in mediating the actions of acetylcholine throughout the body. The study found that a sulfur–nitrogen nonbonding interaction in the N-pyrimidyl/pyridyl-2-thiazolamine moiety enables conformations that are essential for activity .

Agrochemical Formulations
The compound can be incorporated into agrochemicals, enhancing the effectiveness of pesticides and herbicides through improved target specificity .

Material Science
this compound is explored as a building block for creating novel materials, including polymers that exhibit unique properties for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-methylpiperazin-1-yl)pyridin-4-amine, highlighting differences in substituents, physicochemical properties, and synthetic routes:

Compound Name Structure Molecular Weight (g/mol) Key Features Synthetic Method Reference
This compound Pyridine + 4-Me-piperazine + NH₂ 192.26 High solubility due to NH₂; moderate lipophilicity (LogP ~1.5) Buchwald-Hartwig coupling
2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine Pyrimidine + 4-Bn-piperazine + NH₂ 283.37 Increased lipophilicity (LogP ~3.0) due to benzyl group; potential CNS activity Suzuki coupling
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine + 4-Me-piperazine + NH₂ 194.22 Pyrimidine core enhances π-π stacking; improved metabolic stability Pd-catalyzed amination
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine Pyrimidine + 4-Me-piperidine + NH₂ 193.25 Piperidine reduces basicity; lower H-bonding capacity vs. piperazine Nucleophilic substitution
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine + piperidine + NH₂ + Me 192.25 Methyl group enhances steric hindrance; crystallizes in monoclinic system Condensation reaction

Structural and Functional Comparisons

Core Heterocycle: Pyridine vs. Substitution Position: The 4-amino group in the target compound enhances solubility, whereas 2-amino pyrimidines (e.g., 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine) prioritize lipophilicity for membrane penetration .

Piperazine vs. Piperidine :

  • Basicity : Piperazine derivatives (pKa ~8.5) are more basic than piperidine analogs (pKa ~7.0), influencing protonation states under physiological conditions .
  • Hydrogen Bonding : Piperazine provides two H-bond acceptors (N atoms), whereas piperidine offers only one, reducing interaction with polar targets .

Substituent Effects :

  • Methyl vs. Benzyl : The benzyl group in 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine increases molecular weight by ~91 g/mol and LogP by 1.5 units, favoring blood-brain barrier penetration but risking off-target toxicity .
  • Methoxy Groups : Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine () introduce methoxy substituents for enhanced receptor selectivity, though this is absent in the target compound .

Physicochemical Properties

  • Solubility : The target compound’s NH₂ group and piperazine ring contribute to higher aqueous solubility (~25 mg/mL) compared to benzyl-substituted analogs (~5 mg/mL) .
  • Lipophilicity : LogP values range from 1.5 (target) to 3.0 (benzyl analog), impacting pharmacokinetic profiles .

Biological Activity

2-(4-Methylpiperazin-1-yl)pyridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a 4-methylpiperazine moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell survival, proliferation, and differentiation. GSK-3β is a key player in the regulation of several signaling pathways, notably those related to Alzheimer's disease and cancer.

Inhibition of GSK-3β

A study highlighted that modifications to the piperazine moiety can enhance the inhibitory activity against GSK-3β. The presence of specific substituents, such as phenyl groups, facilitates cation-π interactions that are crucial for binding to the enzyme .

Biological Activity Data

Biological Activity Assay Type IC50 Value Reference
GSK-3β InhibitionIn vitro50 nM
Neuroprotective EffectsIn vivoEffective at doses >10 mg/kg
Anticancer ActivityCell linesIC50 < 100 µM

Case Studies

  • Neuroprotection in Alzheimer's Disease
    • A study investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The compound demonstrated a significant reduction in tau phosphorylation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Anticancer Properties
    • In a series of experiments involving various cancer cell lines, this compound exhibited potent cytotoxicity. The compound's mechanism was linked to its ability to inhibit GSK-3β, leading to decreased cell viability and induction of apoptosis in tumor cells .
  • Analgesic Effects
    • Research also indicated that derivatives similar to this compound showed efficacy in models of pain relief. These compounds were effective in reducing allodynia and hyperalgesia in rodent models, indicating their potential role as analgesics .

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